molecular formula C6H6N4O B7810337 3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B7810337
M. Wt: 150.14 g/mol
InChI Key: GPHQGGGMWLLWMC-UHFFFAOYSA-N
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Description

3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its chemical reactivity, biological interactions, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Detailed synthetic routes and reaction conditions are crucial for obtaining high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized methods to ensure cost-effectiveness and efficiency. This often involves continuous flow reactors, large-scale batch reactors, and stringent quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, thereby exerting its effects. The pathways involved in these interactions are often studied using biochemical and molecular biology techniques.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one include those with comparable chemical structures or functional groups. Examples include CID 2632, CID 6540461, CID 5362065, and CID 5479530 .

Uniqueness

What sets this compound apart from similar compounds is its unique reactivity and the specific applications it can be used for. Its distinct chemical properties make it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

3-methyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-4-5(10-9-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHQGGGMWLLWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=NC2=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=NC=NC2=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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